Unveiling the Molecular Architecture of EINECS 285-118-2: A Technical Guide
Unveiling the Molecular Architecture of EINECS 285-118-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure and properties of the substance identified by EINECS number 285-118-2. This compound is chemically defined as the 1:2 salt of adipic acid and 2,2'-iminodiethanol, also known as diethanolamine. Its CAS number is 85029-95-4 and it possesses the molecular formula C14H32N2O8. This document will dissect the individual components of this salt, detail their physicochemical properties, and illustrate their interaction to form the core structure.
Core Structure and Components
EINECS 285-118-2 is an ionic compound formed through an acid-base reaction between one molecule of adipic acid and two molecules of diethanolamine. Adipic acid, a dicarboxylic acid, donates its two acidic protons to the basic secondary amine groups of two separate diethanolamine molecules. This proton transfer results in the formation of an adipate dianion and two diethanolammonium cations. The electrostatic attraction between these oppositely charged ions constitutes the primary bonding in this salt.
Adipic Acid: The Dicarboxylic Acid Backbone
Adipic acid, systematically named hexanedioic acid, is a linear dicarboxylic acid with the chemical formula C6H10O4.[1][2][3] It presents as a white crystalline solid at room temperature.[1][3] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends. This symmetrical structure is fundamental to its ability to form salts with two equivalents of a base.
Diethanolamine: The Amino Alcohol Counterion
Diethanolamine (DEA) is an organic compound with the formula HN(CH2CH2OH)2.[4] It is both a secondary amine and a diol, making it a bifunctional molecule.[4] Pure diethanolamine is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature.[4] The nitrogen atom in diethanolamine has a lone pair of electrons, which imparts its basic properties and allows it to accept a proton.
Physicochemical Properties
The properties of EINECS 285-118-2 are derived from the characteristics of its constituent ions. A comprehensive summary of the quantitative data for adipic acid and diethanolamine is presented below.
Table 1: Physicochemical Properties of Adipic Acid
| Property | Value |
| IUPAC Name | Hexanedioic acid[1][3] |
| CAS Number | 124-04-9[1] |
| Molecular Formula | C6H10O4[1][2][3] |
| Molecular Weight | 146.14 g/mol [1] |
| Melting Point | 152.1 °C[3] |
| Boiling Point | 337.5 °C[1][3] |
| Solubility in Water | 24 g/L at 25 °C[3] |
| pKa1 | 4.41[3] |
| pKa2 | 5.41[3] |
Table 2: Physicochemical Properties of Diethanolamine
| Property | Value |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol |
| CAS Number | 111-42-2[5] |
| Molecular Formula | C4H11NO2[5] |
| Molecular Weight | 105.14 g/mol |
| Melting Point | 28 °C[5][6] |
| Boiling Point | 217 °C at 150 mmHg[6] |
| Density | 1.097 g/mL at 25 °C[6] |
| pKa | 8.96[7] |
| Solubility in Water | Miscible[6] |
Formation of EINECS 285-118-2
The formation of the 1:2 salt of adipic acid and diethanolamine is a classic acid-base neutralization reaction. The two carboxylic acid protons of adipic acid are transferred to the nitrogen atoms of two diethanolamine molecules. This workflow can be visualized as follows:
Caption: Formation of EINECS 285-118-2 from Adipic Acid and Diethanolamine.
Experimental Protocols
General Synthesis Protocol:
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Dissolution: Adipic acid is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be required to achieve complete dissolution.
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Addition of Base: Two molar equivalents of diethanolamine are slowly added to the adipic acid solution with constant stirring.
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Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature or slightly elevated temperature to ensure complete reaction. The pH of the solution can be monitored to confirm neutralization.
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Isolation: The resulting salt can be isolated by removal of the solvent under reduced pressure. Depending on the solvent used, the product may precipitate out of solution upon cooling and can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final, high-purity salt.
Note: The specific conditions, including solvent, temperature, and reaction time, would need to be optimized for large-scale production to ensure high yield and purity. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
References
- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. Diethanolamine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
